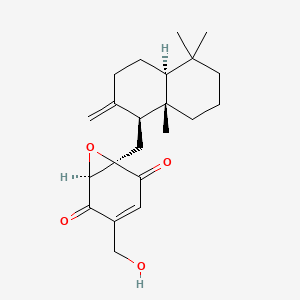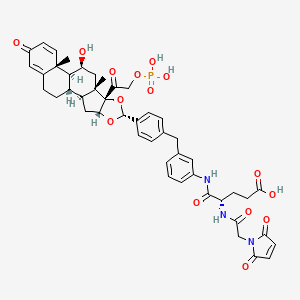
4'-oxomacrophorin A
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4’-Oxomacrophorin A is a naturally occurring compound isolated from the fungus Eupenicillium crustaceum.
Méthodes De Préparation
4’-Oxomacrophorin A can be isolated from Eupenicillium crustaceum through a series of extraction and purification steps. The process typically involves solvent extraction, followed by chromatographic techniques to purify the compound
Analyse Des Réactions Chimiques
4’-Oxomacrophorin A undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens or nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used .
Applications De Recherche Scientifique
4’-Oxomacrophorin A has several scientific research applications, including:
Chemistry: It is used as a model compound to study various chemical reactions and mechanisms.
Biology: It has been studied for its immunosuppressive properties, making it a potential candidate for research in immunology and related fields.
Medicine: Its immunosuppressive properties make it a potential candidate for the development of new immunosuppressive drugs.
Industry: It can be used in the development of new materials and chemical processes
Mécanisme D'action
4’-Oxomacrophorin A exerts its effects by inhibiting the proliferation of mouse splenic lymphocytes induced by concanavalin A and lipopolysaccharide. The molecular targets and pathways involved in this mechanism include the inhibition of specific signaling pathways that regulate lymphocyte proliferation .
Comparaison Avec Des Composés Similaires
4’-Oxomacrophorin A is similar to other compounds isolated from fungi, such as macrophorin A and 5’-epimacrophorin B. it is unique in its specific structure and immunosuppressive properties. Similar compounds include:
- Macrophorin A
- 5’-Epimacrophorin B
- 2’,3’-Epoxy-13-hydroxy-4’-oxomacrophorin A .
These compounds share similar biosynthetic pathways and biological activities but differ in their specific chemical structures and properties.
Propriétés
Formule moléculaire |
C22H30O4 |
|---|---|
Poids moléculaire |
358.5 g/mol |
Nom IUPAC |
(1R,6S)-1-[[(1S,4aS,8aS)-5,5,8a-trimethyl-2-methylidene-3,4,4a,6,7,8-hexahydro-1H-naphthalen-1-yl]methyl]-4-(hydroxymethyl)-7-oxabicyclo[4.1.0]hept-3-ene-2,5-dione |
InChI |
InChI=1S/C22H30O4/c1-13-6-7-16-20(2,3)8-5-9-21(16,4)15(13)11-22-17(24)10-14(12-23)18(25)19(22)26-22/h10,15-16,19,23H,1,5-9,11-12H2,2-4H3/t15-,16-,19+,21+,22-/m0/s1 |
Clé InChI |
IEINAOONOAUQPK-XKRAJOFMSA-N |
SMILES isomérique |
C[C@]12CCCC([C@@H]1CCC(=C)[C@@H]2C[C@]34[C@H](O3)C(=O)C(=CC4=O)CO)(C)C |
SMILES canonique |
CC1(CCCC2(C1CCC(=C)C2CC34C(O3)C(=O)C(=CC4=O)CO)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[(2R)-3-[2-(2-ethoxyethoxycarbonylamino)ethoxy-hydroxyphosphoryl]oxy-2-tetradecanoyloxypropyl] tetradecanoate](/img/structure/B12369968.png)
![2-methyl-N-(2-methylphenyl)-3-oxo-1,4-dihydropyrido[1,2-a]pyrazin-5-ium-1-carboxamide;iodide](/img/structure/B12369977.png)


![(1R,2S)-N-[4-(2,6-dimethoxyphenyl)-5-(6-methylpyridin-2-yl)-1,2,4-triazol-3-yl]-1-(5-methylpyrimidin-2-yl)-1-oxidanyl-propane-2-sulfonamide](/img/structure/B12370001.png)



![N-[(6-chloro-1H-benzimidazol-2-yl)methyl]-2-(4-fluorophenyl)-N-methyl-2-piperidin-1-ylacetamide](/img/structure/B12370013.png)



![[[4-[(6R)-7-[4-bromo-3-(trifluoromethyl)benzoyl]-2-[[(2S)-but-3-en-2-yl]amino]-6-methyl-4-oxo-6,8-dihydro-5H-pyrido[3,4-d]pyrimidin-3-yl]benzoyl]-methylcarbamoyl]oxymethyl (2S)-2-amino-3-methylbutanoate;hydrochloride](/img/structure/B12370031.png)

